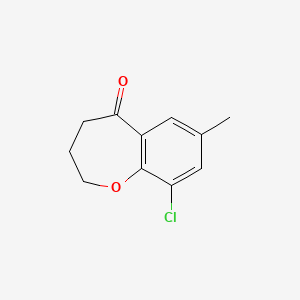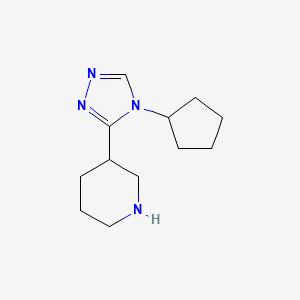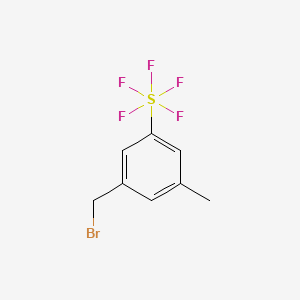
3-Methyl-5-(pentafluorosulfur)benzyl bromide
Overview
Description
3-Methyl-5-(pentafluorosulfur)benzyl bromide: is a chemical compound with the molecular formula C8H8BrF5S and a molecular weight of 311.11 g/mol . It is characterized by the presence of a bromomethyl group, a methyl group, and a pentafluorosulfur group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(pentafluorosulfur)benzyl bromide typically involves the bromination of 3-Methyl-5-(pentafluorosulfur)benzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(pentafluorosulfur)benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Formation of new benzyl derivatives with different functional groups.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-5-(pentafluorosulfur)benzyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various benzyl derivatives, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is used to study the effects of pentafluorosulfur-containing compounds on biological systems. It is also used in the development of new biochemical probes and tools for studying enzyme mechanisms and protein interactions .
Medicine: Its unique chemical structure makes it a valuable scaffold for designing molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pentafluorosulfur)benzyl bromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The pentafluorosulfur group can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
3-Methylbenzyl bromide: Lacks the pentafluorosulfur group, resulting in different chemical properties and reactivity.
5-(Pentafluorosulfur)benzyl bromide: Lacks the methyl group, leading to variations in its chemical behavior.
3-Methyl-5-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a pentafluorosulfur group, affecting its reactivity and applications.
Uniqueness: 3-Methyl-5-(pentafluorosulfur)benzyl bromide is unique due to the presence of both the methyl and pentafluorosulfur groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[3-(bromomethyl)-5-methylphenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF5S/c1-6-2-7(5-9)4-8(3-6)15(10,11,12,13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPUHTTXXCZFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)
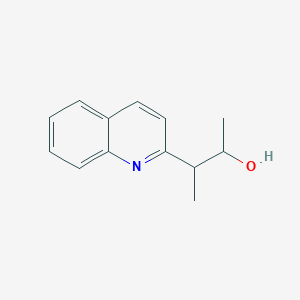
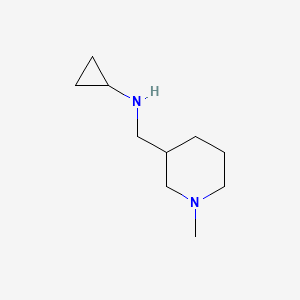
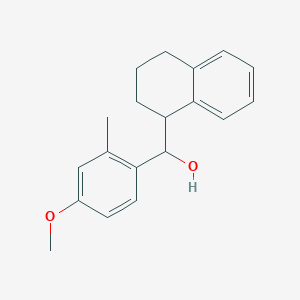


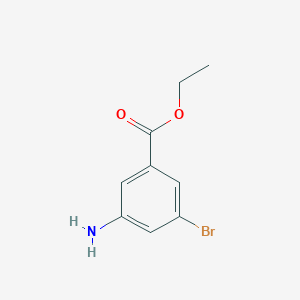
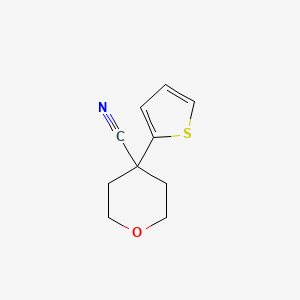
![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
